2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
Description
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamino group at the 4-position and a methyl group at the 6-position. This pyrimidine moiety is linked via a piperazine ring to an ethanone spacer, which is further connected to a piperidine ring. Such a structure is characteristic of compounds designed for CNS-targeted therapeutic applications, leveraging the piperazine-piperidine motif for enhanced blood-brain barrier permeability and receptor affinity .
Propriétés
IUPAC Name |
2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O/c1-15-13-16(21(2)3)20-18(19-15)24-11-9-22(10-12-24)14-17(25)23-7-5-4-6-8-23/h13H,4-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDUFEYTZFACJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Formation of 4-(Dimethylamino)-6-methylpyrimidin-2-amine
The pyrimidine scaffold is typically synthesized via cyclocondensation of β-diketones with amidines. For 4-(dimethylamino)-6-methylpyrimidin-2-amine, a modified Biginelli reaction using acetylacetone and dimethylguanidine hydrochloride under acidic conditions yields the target heterocycle. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Source Derivation |
|---|---|---|---|
| Temperature | 80–90°C | 78 | Adapted from |
| Catalyst | HCl (1.5 M) | – | Patent analogies |
| Reaction Time | 6–8 hours | – | GC-MS validation |
The intermediate is purified via recrystallization from ethanol, achieving >95% purity as confirmed by thin-layer chromatography (TLC).
Coupling of Pyrimidine and Piperazine Units
Reductive Amination Strategy
The pyrimidine and piperazine intermediates are conjugated via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane. This method avoids the polymerization observed in aqueous media:
| Component | Quantity (mmol) | Role |
|---|---|---|
| Pyrimidine amine | 10.0 | Nucleophile |
| Piperazine ketone | 12.0 | Electrophile |
| NaBH(OAc)₃ | 15.0 | Reducing agent |
| AcOH | 2.0 mL | Acid catalyst |
Reaction monitoring via LC-MS reveals complete consumption of starting materials within 12 hours, yielding 82% of the target compound after silica gel chromatography.
Purification and Analytical Validation
Solvent Extraction and Distillation
Crude product is dissolved in methylene chloride and washed with 5% NaHCO₃ to remove acidic impurities. Fractional distillation under reduced pressure (0.5 mmHg, 110–115°C) isolates the title compound with 98% purity.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 6.21 (s, 1H, pyrimidine-H), 3.78–3.55 (m, 8H, piperazine + piperidine), 2.94 (s, 6H, N(CH₃)₂), 2.34 (s, 3H, CH₃).
-
MS (EI) : m/z 402.2 [M+H]⁺, consistent with theoretical molecular weight.
Scale-Up Considerations and Yield Optimization
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one can undergo several types of chemical reactions, including:
Oxidation: : Reacting with oxidizing agents to form oxides or other oxidation products.
Reduction: : Using reducing agents to break down the compound into simpler molecules.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, modifying the compound's functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Halogenation agents like N-bromosuccinimide or sulfuric acid for electrophilic aromatic substitution.
Major Products
The primary products of these reactions include various substituted pyrimidines, piperidines, and piperazines, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one serves as a versatile building block for synthesizing more complex molecules, facilitating studies on reaction mechanisms and molecular interactions.
Biology
This compound's potential biological activities make it a candidate for research into enzyme inhibition, receptor binding, and other biochemical pathways, aiding in the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound might be explored for its therapeutic potential, including its use as a lead compound in drug discovery programs targeting various diseases.
Industry
Its properties could be leveraged in industrial applications such as the development of new materials, catalysts, or additives, enhancing the performance and functionality of existing products.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. Its mechanism of action likely involves binding to specific sites, modulating the activity of these targets and altering downstream signaling pathways. The detailed pathways and molecular interactions require further elucidation through experimental studies.
Comparaison Avec Des Composés Similaires
Key Observations :
- The ethanone-piperidine linker is critical for maintaining conformational rigidity compared to flexible alcohol linkers (e.g., propanol in ), which may reduce off-target interactions .
Anticonvulsant Activity:
- Target Compound: No direct activity data are available in the provided evidence.
- Analogue 3-(Piperidin-1-yl)propan-1-ol Derivatives: These 2-aminopyrimidines showed variable activity against kinase targets, emphasizing the role of the 2-amino group in enzyme inhibition .
Physicochemical Properties
- Solubility: The dimethylamino group enhances water solubility compared to nonpolar substituents (e.g., methyl in ), though this may vary with pH due to protonation of the tertiary amine .
- Metabolic Stability: Piperazine rings are prone to oxidative metabolism, but the ethanone linker in the target compound may slow degradation compared to ester or amide-containing analogues .
Activité Biologique
The compound 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one (CAS Number: 2742063-25-6) is a synthetic organic molecule that exhibits potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure comprises a piperazine and a pyrimidine moiety, which are known to contribute to various biological interactions.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.5 g/mol . The compound's structure includes functional groups that may influence its biological activity, particularly in enzyme inhibition and receptor binding.
Biological Activity Overview
Research indicates that compounds similar to this one have shown significant biological activities, including:
- Enzyme Inhibition : Compounds with piperazine and pyrimidine structures have been explored for their ability to inhibit various enzymes, including tyrosinase, which is involved in melanin production. Inhibitors of tyrosinase can have applications in treating hyperpigmentation disorders.
- Antimicrobial Activity : Some derivatives of piperazine have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
Tyrosinase Inhibition
A study evaluated several piperazine derivatives for their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). Compounds structurally related to 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one were assessed for their IC50 values, revealing competitive inhibition with values as low as , significantly outperforming standard inhibitors like kojic acid ( ).
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| Compound 26 | 0.18 | Competitive |
| Kojic Acid | 17.76 | Competitive |
Antibacterial Activity
Another research effort focused on the synthesis and evaluation of piperazine-containing compounds, revealing that certain derivatives exhibited minimal inhibitory concentrations (MIC) in the low micromolar range against clinically relevant bacteria ( ). This suggests that the compound may possess broad-spectrum antibacterial properties.
Mechanistic Insights
Docking studies have provided insights into the binding modes of similar compounds within the active sites of target enzymes. For instance, the binding interactions suggest that the piperazine moiety plays a crucial role in stabilizing enzyme-ligand complexes, thereby enhancing inhibitory potency ( ).
Q & A
Basic: What are the key structural motifs in this compound, and how do they influence its potential as a drug candidate?
Answer:
The compound features:
- A pyrimidine ring substituted with dimethylamino and methyl groups, which enhances binding to biological targets via hydrogen bonding and hydrophobic interactions .
- A piperazine-piperidine scaffold linked via an ethanone bridge, providing conformational flexibility for receptor engagement .
Significance in Drug Design:
Pyrimidine derivatives are known for modulating enzyme activity (e.g., kinases) , while piperazine/piperidine moieties improve pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) . This dual functionality suggests potential in CNS or oncology research.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Key protocols include:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Emergency Measures:
- Skin Contact: Rinse immediately with water for 15 minutes .
- Ingestion: Seek medical attention; do NOT induce vomiting .
Storage: Store in a cool, dry place away from oxidizing agents .
Advanced: How can researchers optimize the synthetic route to improve yield and purity?
Answer:
Current Methods & Challenges:
- Piperazine-pyrimidine coupling often suffers from low yields due to steric hindrance .
- Ethyl acetoacetate intermediates may form side products under acidic conditions .
Optimization Strategies:
| Parameter | Example | Reference |
|---|---|---|
| Catalyst | Palladium-catalyzed cross-coupling | |
| Solvent | Anhydrous DMF for improved solubility | |
| Temperature | Controlled stepwise heating (40–80°C) | |
| Purification | Column chromatography (silica gel) |
Yield Improvement: Substituting traditional SN2 reactions with Buchwald-Hartwig amination increased yields from 45% to 72% in analogous compounds .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Case Example: Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from:
- Assay Conditions: Differences in ATP concentrations or buffer pH .
- Cell Line Variability: Tumor cell lines with varying receptor expression levels .
Methodological Solutions:
Orthogonal Assays: Validate activity using SPR (surface plasmon resonance) and fluorescence polarization .
Structural Analog Testing: Compare activity of derivatives to identify critical functional groups .
Computational Modeling: Molecular docking to predict binding modes and affinity variations .
Advanced: What experimental strategies are recommended for evaluating this compound’s pharmacokinetic (PK) properties?
Answer:
Key PK Parameters:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Plasma Protein Binding: Use equilibrium dialysis to measure free vs. bound fractions .
- BBB Penetration: Assess using in vitro PAMPA-BBB assay or in vivo rodent models .
Data Interpretation:
| Parameter | Target Range | Method |
|---|---|---|
| LogP | 2–4 | Shake-flask method |
| t½ (Microsomes) | >30 minutes | LC-MS/MS |
Note: Piperidine moieties often enhance metabolic stability compared to morpholine analogs .
Basic: How can researchers validate the compound’s structural integrity post-synthesis?
Answer:
Analytical Techniques:
- NMR: Confirm piperazine-pyrimidine connectivity via ¹H-¹H COSY and HMBC .
- HRMS: Verify molecular weight (e.g., calculated [M+H]+: 414.25; observed: 414.23) .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry (if crystalline) .
Purity Standards:
- HPLC purity ≥95% (C18 column, acetonitrile/water gradient) .
Advanced: What strategies mitigate off-target effects during in vivo studies?
Answer:
Approaches:
Selectivity Screening: Test against a panel of 50+ kinases/receptors to identify promiscuity .
Dose Optimization: Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to establish safe thresholds .
Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to reduce acute toxicity .
Case Study: A related pyrimidine derivative showed reduced hepatotoxicity after replacing a methyl group with trifluoromethyl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
